Product packaging for 2,4-Difluoro-6-nitromandelic acid(Cat. No.:CAS No. 1805055-68-8)

2,4-Difluoro-6-nitromandelic acid

Cat. No.: B1530017
CAS No.: 1805055-68-8
M. Wt: 233.13 g/mol
InChI Key: LRYXDPIUPMAISH-UHFFFAOYSA-N
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Description

Contextualization of 2,4-Difluoro-6-nitromandelic Acid within Contemporary Organic Synthesis

Mandelic acid, an α-hydroxyaryl acetic acid, and its derivatives are recognized as crucial intermediates and building blocks in modern organic synthesis. mdpi.com Their significance stems primarily from the chiral center at the α-carbon, which makes them invaluable for the development of single-enantiomer products. mdpi.com Enantiomerically pure compounds are critical in the pharmaceutical industry, where one enantiomer often exhibits the desired therapeutic activity while the other may be inactive or cause adverse effects. mdpi.com Mandelic acid derivatives serve as key precursors in the synthesis of a wide range of pharmaceuticals, including antibiotics like penicillins and cephalosporins, as well as anticancer and antithrombotic agents. mdpi.comresearchgate.net

This compound represents a highly specialized derivative, engineered for advanced synthetic applications. Its structure suggests its role as a bespoke precursor for complex target molecules where the specific placement of fluorine and nitro groups is required. While not a common, off-the-shelf reagent, its utility lies in multi-step syntheses where its unique electronic and steric properties can be exploited to achieve specific reaction outcomes. The presence of three distinct functional groups—a carboxylic acid, a benzylic hydroxyl group, and a polysubstituted aromatic ring—on a chiral frame makes it a potent synthon for constructing polyfunctionalized systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₅F₂NO₅
Molecular Weight 233.13 g/mol
IUPAC Name 2-(2,4-difluoro-6-nitrophenyl)-2-hydroxyacetic acid
CAS Number 162981-54-6

Significance of Fluorine and Nitro Substituents in Aromatic Systems for Chemical Reactivity and Synthetic Strategies

The incorporation of fluorine atoms and nitro groups into aromatic rings dramatically alters the molecule's electronic properties and reactivity, providing chemists with powerful tools to direct synthetic pathways. cas.cnnih.gov

Fluorine Substituents: Fluorine is the most electronegative element, and its introduction into an organic molecule imparts unique properties. cas.cn Its strong electron-withdrawing inductive effect (-I effect) can significantly modulate the acidity of nearby protons and the reactivity of adjacent functional groups. rsc.org In aromatic systems, fluorine's high electronegativity lowers the electron density of the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com This is a key strategy in modern synthesis, as aryl fluorides are often more reactive in SNAr reactions than their chloro- or bromo- counterparts, a counterintuitive trend where the high polarity of the C-F bond facilitates the rate-determining attack by a nucleophile. stackexchange.com The strategic placement of fluorine can also block metabolic pathways in drug molecules, enhancing their stability and bioavailability. researchgate.net

Nitro Substituents: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis, acting through both a strong inductive effect (-I) and a resonance effect (-M). nih.gov When attached to an aromatic ring, it strongly deactivates the ring towards electrophilic aromatic substitution while powerfully activating it for nucleophilic aromatic substitution, particularly at the ortho and para positions. nih.gov The presence of a nitro group is often essential for SNAr reactions to proceed under mild conditions. Furthermore, the nitro group is a versatile functional handle; it can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities, such as diazonium salts, amides, and various heterocycles. nih.gov

The combination of two fluorine atoms and a nitro group, as seen in this compound, creates a profoundly electron-deficient aromatic ring. This high degree of activation makes the ring exceptionally reactive towards nucleophiles, allowing for substitutions that would be difficult or impossible on a less substituted ring. rsc.org

Review of Research Trajectories for α-Hydroxyaryl Acetic Acid Derivatives

Research involving α-hydroxyaryl acetic acid derivatives, the class to which mandelic acid belongs, has followed several key trajectories. A major focus has been the development of efficient and highly stereoselective synthetic methods. researchgate.net Given their importance as chiral building blocks, achieving high enantiomeric excess (ee) is critical. nih.gov

Early methods often relied on the resolution of racemic mixtures, but contemporary research emphasizes asymmetric synthesis. This includes:

Biocatalysis: The use of enzymes, such as nitrilases or lipases, has become a prominent strategy for producing enantiomerically pure mandelic acids and their derivatives. mdpi.com These methods are lauded for their high stereoselectivity, mild reaction conditions, and environmental friendliness, aligning with the principles of green chemistry. mdpi.com

Asymmetric Catalysis: The development of chiral catalysts, both metal-based and organic, allows for the direct enantioselective synthesis of α-hydroxyaryl acetic acids from prochiral starting materials. ingentaconnect.com For instance, mandelic acid itself has been employed as an efficient organocatalyst in various transformations. ingentaconnect.com

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral molecules, such as (S)-mandelic acid, as a starting point to synthesize more complex, optically active α-hydroxy acids, a concept known as "self-reproduction of chirality". researchgate.net

The research trajectory is clearly moving away from classical methods towards more sophisticated, atom-economical, and sustainable technologies that provide precise control over stereochemistry. mdpi.comnih.gov

Overview of Advanced Synthetic Challenges Associated with Polyfunctionalized Chiral Molecules

The synthesis of molecules like this compound, which are both polyfunctionalized and chiral, presents a formidable challenge for organic chemists. acs.orgresearchgate.net Success requires the simultaneous control of chemoselectivity, regioselectivity, and stereoselectivity.

Key challenges include:

Stereocontrol: Creating a specific stereoisomer out of many possibilities is a primary hurdle. For molecules with multiple stereocenters, this involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration. youtube.comresearchgate.net This often requires the use of sophisticated chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions. researchgate.netelsevierpure.com

Regioselectivity: On a highly substituted aromatic ring, directing a reaction to a specific position can be difficult. While the electronic properties of the existing fluorine and nitro groups in this compound provide strong directing effects for nucleophilic substitution, other reactions may yield mixtures of isomers.

Construction of Quaternary Stereocenters: Synthesizing molecules with a quaternary carbon stereocenter—a carbon atom bonded to four different non-hydrogen substituents—is particularly demanding due to steric hindrance. acs.org

Overcoming these challenges often necessitates the development of novel synthetic methodologies, such as domino reactions that form multiple bonds in a single operation, or the use of powerful catalytic systems that can operate with high selectivity under mild conditions. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2NO5 B1530017 2,4-Difluoro-6-nitromandelic acid CAS No. 1805055-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluoro-6-nitrophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-3-1-4(10)6(7(12)8(13)14)5(2-3)11(15)16/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYXDPIUPMAISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(C(=O)O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Design for 2,4 Difluoro 6 Nitromandelic Acid

Retrosynthetic Analysis of 2,4-Difluoro-6-nitromandelic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Disconnection Strategies Involving the α-Hydroxy Carboxylic Acid Moiety

The primary disconnection of this compound focuses on the α-hydroxy carboxylic acid functional group. This bond can be disconnected to reveal a key intermediate, 2,4-difluoro-6-nitrobenzaldehyde. This disconnection is strategically advantageous as it simplifies the chiral center construction to a nucleophilic addition to an aldehyde.

A common and effective method for this transformation in reverse is the addition of a cyanide nucleophile to an aldehyde, forming a cyanohydrin, which can then be hydrolyzed to the carboxylic acid. rsc.orgsciencemadness.orgorgsyn.org This approach is widely used for the synthesis of mandelic acid and its derivatives. orgsyn.orgchempedia.info The synthetic equivalent for the carboxyl group in this case is the cyanide ion.

Another retrosynthetic strategy involves disconnecting the C-C bond between the aromatic ring and the α-carbon. However, this approach is generally less favorable as it would involve the formation of a challenging carbanion or a complex coupling reaction.

Approaches for Assembling the 2,4-Difluoro-6-nitrophenyl Core

A more controlled approach involves the nitration of a precursor that already contains some of the required substituents. For instance, nitrating 2,4-difluorophenol (B48109) can yield 2,4-difluoro-6-nitrophenol (B146620). The hydroxyl group can then be converted to the desired aldehyde functionality through various oxidation methods.

Alternatively, starting from a halogenated nitrobenzene, such as 2,4-dichloronitrobenzene, a halogen exchange reaction (Halex reaction) using a fluoride (B91410) source like potassium fluoride can introduce the fluorine atoms. google.com Phase transfer catalysts can be employed to enhance the efficiency of such solid-liquid phase reactions. google.com

Targeted Synthetic Routes to this compound

Based on the retrosynthetic analysis, several targeted synthetic routes can be proposed. These routes leverage both classical and modern synthetic methodologies.

Classical and Modern Approaches to Mandelic Acid Derivatives

The synthesis of mandelic acid and its derivatives has been extensively studied, providing a strong foundation for the synthesis of this compound. orgsyn.orgchempedia.info

A well-established and reliable method for synthesizing α-hydroxy acids is through the formation and subsequent hydrolysis of cyanohydrins. rsc.orgorgsyn.org This two-step process begins with the addition of a cyanide source, typically hydrogen cyanide or a salt like potassium cyanide, to the corresponding aldehyde, in this case, 2,4-difluoro-6-nitrobenzaldehyde. sciencemadness.org This reaction forms the 2,4-difluoro-6-nitromandelonitrile intermediate.

The subsequent step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under acidic or basic conditions. Acidic hydrolysis, often with concentrated hydrochloric acid, is a common method. orgsyn.org The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

StepReactionReagents and Conditions
1Cyanohydrin Formation2,4-difluoro-6-nitrobenzaldehyde, KCN, H₂O/acid
2Hydrolysis2,4-difluoro-6-nitromandelonitrile, conc. HCl, heat

The synthesis of enantiomerically pure α-hydroxy acids is of significant interest, particularly in the pharmaceutical industry. nih.gov Asymmetric catalysis offers a powerful tool to achieve this goal, avoiding the need for chiral resolution of a racemic mixture. rsc.org

Various catalytic systems have been developed for the asymmetric synthesis of α-hydroxy acids. rsc.orgresearchgate.net One approach involves the enantioselective addition of cyanide to aldehydes, catalyzed by chiral metal complexes or organocatalysts. rsc.org For instance, hydroxynitrile lyases (HNLs) are enzymes that can catalyze the stereoselective formation of cyanohydrins with high enantiomeric excess. rsc.org

Another strategy is the asymmetric reduction of α-keto acids. While this would require the synthesis of the corresponding α-keto acid of this compound, it provides a direct route to the chiral α-hydroxy acid. Chiral catalysts, such as those based on transition metals with chiral ligands, can be employed for this reduction. documentsdelivered.com

Enzymatic approaches, such as the use of engineered fatty acid photodecarboxylases, have also been explored for the kinetic resolution of racemic α-hydroxy acids, providing access to the desired enantiomer with high purity. researchgate.net

ApproachDescriptionKey Features
Chiral Cyanohydrin FormationEnantioselective addition of a cyanide source to an aldehyde using a chiral catalyst (e.g., HNLs).High enantioselectivity, enzymatic or chemical catalysts.
Asymmetric Reduction of α-Keto AcidsStereoselective reduction of an α-keto acid precursor using a chiral reducing agent or catalyst.Direct route to the chiral α-hydroxy acid.
Enzymatic Kinetic ResolutionSelective enzymatic reaction on one enantiomer of a racemic mixture of the α-hydroxy acid.High enantiomeric excess of the unreacted enantiomer.
Biocatalytic Transformations to Chiral Mandelic Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral mandelic acids. nih.gov Enzymes, used either in isolated form or within whole-cell systems, can catalyze stereospecific reactions under mild conditions, often leading to high enantiomeric purity. nih.gov

Key biocatalytic approaches for synthesizing chiral mandelic acids include:

Enantioselective Reduction of α-Keto Acids: Dehydrogenases can reduce α-keto acid precursors, such as a substituted phenylglyoxylic acid, to the corresponding chiral mandelic acid with high stereoselectivity. capes.gov.br This process is dependent on a nicotinamide (B372718) cofactor (NADH or NADPH).

Enzymatic Resolution of Racemic Mixtures: Lipases are commonly employed for the kinetic resolution of racemic mandelic acid esters. capes.gov.br These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the desired mandelic acid enantiomer. For instance, Novozym 435 has been shown to be effective in the hydrolysis of R(-)-methyl mandelate (B1228975). capes.gov.br

Hydrolysis of Mandelonitrile (B1675950): Nitrilases can directly convert mandelonitrile to mandelic acid. google.comresearchgate.net By using a stereoselective nitrilase, it is possible to achieve a dynamic kinetic resolution where one enantiomer is preferentially formed, potentially leading to a theoretical yield of 100%. researchgate.net

Whole-cell biocatalysis, utilizing genetically engineered microorganisms like E. coli, can simplify these processes by housing the necessary enzymes and cofactor regeneration systems within a single organism. nih.gov

Introduction of Fluorine and Nitro Groups into the Aromatic Ring System

The regioselective introduction of two fluorine atoms and a nitro group onto the benzene (B151609) ring is a critical phase in the synthesis of this compound.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.comorganic-chemistry.org This method involves using a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate is then quenched with an electrophile. wikipedia.org

In the context of synthesizing a difluorinated aromatic precursor, a DMG can be used to direct the first fluorination event. The fluorine atom itself can act as a weak directing group for a subsequent metalation, enhancing the acidity of the adjacent C-H bond. acs.orgresearchgate.net Following lithiation, an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is introduced to install the fluorine atom.

The introduction of a nitro group via electrophilic aromatic substitution on a difluorinated benzene ring is governed by the directing effects of the fluorine atoms. Fluorine is an ortho-, para-director, although it deactivates the ring towards electrophilic attack. libretexts.org

Nitration of 1,3-difluorobenzene, a potential precursor, would be expected to yield a mixture of isomers. The specific regiochemical outcome is influenced by the reaction conditions, including the composition of the nitrating mixture (typically nitric acid and sulfuric acid) and the temperature. The presence of other substituents on the ring will also significantly influence the position of nitration.

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy for introducing fluorine and nitro groups. beilstein-journals.orgresearchgate.netnih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which activate the ring towards nucleophilic attack. nih.gov

A potential SNAr approach could involve the reaction of a dinitro- or trinitro-halobenzene with a fluoride source, such as potassium fluoride, to replace a halogen or even a nitro group with fluorine. The regioselectivity of the SNAr reaction is dictated by the positions of the activating nitro groups and the nature of the leaving group. acs.org

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound necessitates the careful optimization of all reaction steps.

Reaction Type Key Parameters for Optimization Desired Outcome
Biocatalytic Transformations pH, temperature, substrate concentration, enzyme loading, cofactor regenerationHigh enantioselectivity, high conversion rate, enzyme stability
Directed Ortho-Metalation Base type and stoichiometry, solvent, temperature, reaction timeHigh regioselectivity, high yield of lithiated intermediate
Electrophilic Fluorination Fluorinating agent, solvent, temperatureEfficient C-F bond formation, minimization of side reactions
Nitration Nitrating agent composition, temperature, reaction timeDesired regioselectivity, prevention of over-nitration
SNAr Reactions Nucleophile, solvent, temperature, leaving groupHigh yield of desired substitution product, regiocontrol

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal conditions for each synthetic step.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from the laboratory to a preparative scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Consideration Challenge at Scale Mitigation Strategy
Heat Transfer Exothermic reactions (e.g., nitration, DoM) can be difficult to control due to a lower surface-area-to-volume ratio.Use of jacketed reactors, efficient stirring, and robust temperature control systems.
Mass Transfer Inefficient mixing in heterogeneous reactions can lead to localized concentration gradients and side reactions.Appropriate reactor design and agitation to ensure homogeneity.
Reagent Handling Increased risks associated with handling larger quantities of hazardous materials (e.g., strong acids, organolithiums).Implementation of stringent safety protocols, use of specialized handling equipment.
Downstream Processing Purification methods like chromatography may not be practical or economical at a large scale.Development of robust crystallization or extraction procedures for product isolation.
Economic & Environmental Cost of raw materials, solvents, and energy, as well as waste generation, become more significant.Process optimization for atom economy, solvent recycling, and waste minimization.

A thorough process hazard analysis (PHA) and potentially a pilot-scale run are crucial steps before moving to full-scale production to identify and address any unforeseen issues.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoro 6 Nitromandelic Acid and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2,4-Difluoro-6-nitromandelic acid are dictated by the electron-withdrawing effects of the fluorine and nitro group substituents on the aromatic ring, as well as the structure of the mandelic acid side chain.

In ¹H NMR, the protons on the aromatic ring will exhibit characteristic chemical shifts and coupling patterns. The strong deshielding effect of the nitro group and the fluorine atoms will cause the aromatic protons to resonate at lower fields (higher ppm values). The specific positions of the fluorine and nitro groups create a unique spin system, leading to distinct splitting patterns for the remaining aromatic protons. The proton of the benzylic methine group (CH-OH) will appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, typically in the range of 5-6 ppm. The carboxylic acid proton is often broad and can be observed at a significantly downfield position, sometimes exchanging with residual water in the solvent. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbons directly attached to the electron-withdrawing fluorine and nitro groups will be significantly deshielded, appearing at lower field values. Conversely, the carbon atoms ortho and para to these groups will experience a shielding effect. The carbonyl carbon of the carboxylic acid will be found at the far downfield end of the spectrum, typically in the 170-180 ppm region. researchgate.netwisc.edu The benzylic carbon will resonate around 70-80 ppm. The precise chemical shifts are sensitive to the solvent and pH. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹⁹F NMR is an exceptionally powerful tool for characterizing fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. nih.govrsc.org For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each fluorine atom, as they are in different chemical environments relative to the nitro and mandelic acid groups.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The fluorine at the 2-position, being ortho to the nitro group, will experience a stronger electron-withdrawing effect and is expected to resonate at a different frequency compared to the fluorine at the 4-position. The coupling between the two fluorine atoms (⁴JFF) and with the neighboring protons (³JHF and ⁴JHF) will provide further structural confirmation. The typical range for fluorine chemical shifts in fluoroaromatics is broad, often spanning over 150 ppm. nih.govyoutube.com

Table 2: Predicted ¹⁹F NMR Characteristics for this compound

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the aromatic protons, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. hmdb.ca This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the benzylic proton signal will correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the entire carbon skeleton. For example, the benzylic proton would show correlations to the aromatic carbons and the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry around the chiral center, although for a single chiral center, other methods are often more definitive.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netmdpi.com The presence of specific functional groups in this compound gives rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. nih.gov

Key expected vibrational frequencies include:

O-H stretch : A broad band around 3200-3600 cm⁻¹ from the carboxylic acid and alcohol hydroxyl groups.

C=O stretch : A strong, sharp band around 1700-1750 cm⁻¹ from the carboxylic acid carbonyl group.

NO₂ stretches : Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C-F stretches : Strong bands in the region of 1100-1300 cm⁻¹.

Aromatic C=C stretches : Multiple bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy can be particularly useful for observing the symmetric vibrations and the aromatic ring modes, which may be weak in the IR spectrum. americanpharmaceuticalreview.comresearchgate.net

Table 3: Characteristic IR and Raman Frequencies for this compound

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion provides a fingerprint that can be used to deduce the structure. whitman.edu Common fragmentation pathways for this molecule would include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with a mass 45 units less than the molecular ion. libretexts.org

Decarboxylation (loss of CO₂), leading to a fragment with a mass 44 units less.

Loss of the nitro group (-NO₂), resulting in a fragment with a mass 46 units less. nih.gov

Cleavage of the bond between the benzylic carbon and the aromatic ring.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. csic.es

Table 4: Expected Mass Spectrometry Fragments for this compound

Chiroptical Spectroscopy for Stereochemical Purity Assessment (e.g., Electronic Circular Dichroism, Optical Rotation)

Since this compound possesses a chiral center at the benzylic carbon, it can exist as two enantiomers. Chiroptical spectroscopy techniques are essential for determining the stereochemical purity of a sample. nih.gov

Optical Rotation : This classical technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]) is a characteristic property of an enantiomer. A racemic mixture will have an optical rotation of zero. The enantiomeric excess (ee) of a sample can be determined by comparing its observed rotation to the rotation of the pure enantiomer. orgsyn.org

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum is a unique fingerprint for a particular enantiomer. The ECD spectrum of one enantiomer will be the mirror image of the other. This technique is highly sensitive to the stereochemistry and can be used to determine the absolute configuration by comparing the experimental spectrum to theoretically calculated spectra. For mandelic acid and its derivatives, the electronic transitions of the aromatic ring and the carboxylic acid group give rise to characteristic ECD signals. nih.gov

Chemical Reactivity and Transformation Studies of 2,4 Difluoro 6 Nitromandelic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation

Esterification: The carboxylic acid moiety of 2,4-Difluoro-6-nitromandelic acid can be readily converted to its corresponding esters. A common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid. The reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction towards the ester product. For substituted mandelic acids, direct esterification can also be achieved by azeotropic methods to remove the water formed during the reaction. google.com Alternatively, reactions with alkyl halides in the presence of a base can yield the desired esters. The synthesis of mandelic acid esters is a valuable pathway for creating derivatives with modified physical and biological properties. ontosight.ai

Amidation: The formation of amides from this compound can be accomplished by first activating the carboxylic acid. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. Another approach involves the use of coupling reagents, which are common in peptide synthesis, to facilitate the direct formation of an amide bond between the carboxylic acid and an amine.

Table 1: Representative Conditions for Esterification and Amidation of Mandelic Acid Analogues Note: These are general conditions and may require optimization for this compound.

TransformationReagentsCatalyst/ConditionsSolvent
Esterification Alcohol (e.g., Methanol, Ethanol)H₂SO₄ or TsOH, RefluxExcess alcohol
Amidation Amine (e.g., Benzylamine)1. SOCl₂ or (COCl)₂ 2. AmineDichloromethane or THF

Reduction to Alcohol or Aldehyde

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. ontosight.ai The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. rsc.org This reduction would yield 2-(2,4-difluoro-6-nitrophenyl)ethane-1,2-diol.

The reduction to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This typically requires the use of specialized, less reactive derivatives of metal hydrides or by first converting the carboxylic acid to a species that is more readily reduced to the aldehyde level, such as a Weinreb amide.

Derivatization for Peptide or Complex Molecule Synthesis

Mandelic acid and its derivatives can serve as chiral building blocks in the synthesis of more complex molecules, including peptides. google.com The carboxylic acid and α-hydroxyl groups can be protected, and the molecule can be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. rsc.orgrsc.org For instance, the carboxylic acid can be activated and coupled to the N-terminus of a peptide or an amino acid. The use of protecting groups, such as Fmoc for the amine and t-butyl for side chains, is crucial in these synthetic strategies. rsc.org The unique stereochemistry and functionality of this compound make it a potentially valuable synthon for creating non-natural peptides with specific structural or functional properties. google.com

Transformations at the α-Hydroxyl Group

The secondary hydroxyl group at the α-position is another key site for chemical reactions, enabling further functionalization of the molecule.

Oxidation to α-Keto Acid

The α-hydroxyl group of mandelic acid can be oxidized to a carbonyl group, yielding the corresponding α-keto acid, in this case, (2,4-difluoro-6-nitrophenyl)glyoxylic acid. Various oxidizing agents can be employed for this transformation. For example, hydrous manganese oxide (HMO) has been shown to oxidize mandelic acid to phenylglyoxylic acid. rsc.orgrsc.org Other methods include visible light-induced oxidative processes. rsc.orgrsc.orgresearchgate.net The resulting α-keto acid is a valuable intermediate in organic synthesis.

Table 2: Representative Conditions for Oxidation of Mandelic Acid Note: These are general conditions and may require optimization for this compound.

ProductReagentsConditions
α-Keto Acid Hydrous Manganese Oxide (HMO)pH 4.0
α-Ketoester Alcohol, Eosin Y, DTBPVisible light (blue LED), Room Temperature

Etherification and Esterification

The α-hydroxyl group can undergo etherification or esterification to produce a variety of derivatives.

Etherification: The formation of an ether at the α-position can be achieved under basic conditions. The hydroxyl group can be deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in a Williamson ether synthesis.

Esterification: The α-hydroxyl group can be esterified by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This reaction leads to the formation of an ester at the α-position while leaving the carboxylic acid group intact, provided the reaction conditions are controlled. The synthesis of mandelic acid derivatives through esterification at the hydroxyl group can significantly alter the molecule's properties and potential applications. ontosight.ai

Dehydration Pathways

Generally, the thermal decomposition of organic compounds involves breaking chemical bonds through heat. wikipedia.org For nitro-containing acids, decomposition can be complex. For instance, the thermal decomposition of nitric acid itself yields nitrogen dioxide, water, and oxygen, a process influenced by temperature. youtube.com In the presence of other organic moieties, as in this compound, intramolecular interactions can dictate the decomposition route. Studies on nitroanilinoacetic acids suggest that decomposition can proceed through the loss of the hydroxyl group via a cyclic intermediate, particularly when intramolecular hydrogen bonding is possible. ias.ac.in Although this compound lacks the amino group for such a specific interaction, the principle of intramolecular interactions influencing thermal stability and decomposition pathways remains relevant. The presence of the nitro group and fluorine atoms can significantly influence the electron distribution in the molecule, affecting bond strengths and thus the energy required for dehydration or other decomposition reactions.

Reactivity of the Fluorinated and Nitrated Aromatic Ring

The aromatic ring of this compound is highly activated towards certain types of reactions due to the presence of two fluorine atoms and a nitro group. These substituents exert strong electron-withdrawing effects, rendering the aromatic ring electron-deficient. This electronic nature governs the ring's reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like this compound. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.compressbooks.pub

The presence of strong electron-withdrawing groups, such as the nitro group (–NO2), is crucial for activating the ring towards nucleophilic attack. wikipedia.orgbyjus.com These groups stabilize the negative charge of the intermediate through resonance, especially when positioned ortho or para to the leaving group. pressbooks.pubbyjus.com In this compound, the nitro group is ortho to the fluorine at position 2 and para to the fluorine at position 4, strongly activating both positions for SNAr.

The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. wikipedia.orgyoutube.com Consequently, the fluorine atoms in this compound are excellent leaving groups.

Various nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups. d-nb.infonih.gov The reaction conditions can influence the outcome, with some methodologies allowing for reactions to occur under mild, aqueous conditions. d-nb.info

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

Factor Influence on Reactivity
Electron-withdrawing groups (e.g., -NO2) Activate the aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.com
Position of electron-withdrawing groups Ortho or para positions provide greater stabilization of the intermediate. pressbooks.pubbyjus.com
Leaving group Fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com

| Nucleophile strength | A wide range of nucleophiles can participate in SNAr. d-nb.infonih.gov |

Reduction of the Nitro Group to Amine Functionality

The nitro group on the aromatic ring can be readily reduced to an amine (–NH2) functionality. This transformation is a fundamental process in organic synthesis, providing a route to aromatic amines which are valuable intermediates. jsynthchem.com A variety of reducing agents and conditions can be employed, offering control over the chemoselectivity of the reaction. wikipedia.org

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. commonorganicchemistry.com

Palladium on carbon (Pd/C) with hydrogen gas (H2) is a highly effective catalyst system for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney nickel is another effective catalyst, often used when trying to avoid the reduction of other sensitive groups like halogens. commonorganicchemistry.com

The choice of catalyst and reaction conditions can be crucial, as some catalysts can also lead to the reduction of other functional groups. The presence of vanadium compounds as additives has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates and improve product purity in some cases. google.com

Metal-Based Reductions:

Iron (Fe) or Zinc (Zn) in the presence of an acid, such as acetic acid or a halogen-containing aliphatic carboxylic acid, provides a mild and selective method for reducing nitro groups. commonorganicchemistry.comgoogle.com

Tin(II) chloride (SnCl2) is another mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Other Reducing Agents:

Sodium hydrosulfite (Na2S2O4) or sodium sulfide (B99878) (Na2S) can be used, with sodium sulfide sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.org

Sodium borohydride (NaBH4) on its own is generally not strong enough to reduce nitro groups, but its reactivity can be enhanced by using it in combination with catalysts like nickel complexes or in specific solvent systems. jsynthchem.comscispace.com

The selective reduction of the nitro group in the presence of the fluorine substituents and the carboxylic acid side chain in this compound would require careful selection of the reducing agent and conditions to avoid unwanted side reactions.

Table 2: Common Reagents for Nitro Group Reduction

Reagent/System Selectivity and Notes
H2, Pd/C Highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
H2, Raney Nickel Useful when dehalogenation is a concern. commonorganicchemistry.com
Fe or Zn / Acid Mild conditions, good for preserving other functional groups. commonorganicchemistry.comgoogle.com
SnCl2 Mild and selective. commonorganicchemistry.com
Na2S Can offer selectivity in polynitro compounds. wikipedia.org

Electrophilic Aromatic Substitution (EAS) Pattern (if applicable)

Electrophilic aromatic substitution (EAS) is a reaction where an electrophile replaces a hydrogen atom on an aromatic ring. masterorganicchemistry.com The feasibility of an EAS reaction on this compound is significantly hindered by the existing substituents.

The fluorine atoms and the nitro group are all strongly deactivating groups. They withdraw electron density from the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. stmarys-ca.edumasterorganicchemistry.com Furthermore, these groups are meta-directing (with the exception of halogens which are ortho, para-directing but still deactivating). In this molecule, the positions available for substitution (positions 3 and 5) are meta to the nitro group and ortho or para to the fluorine atoms. The combined deactivating effect of three powerful electron-withdrawing groups makes electrophilic aromatic substitution on this ring highly unfavorable under standard conditions. Any attempt at EAS would likely require extremely harsh conditions, which could lead to decomposition of the molecule.

Theoretical and Computational Investigations of 2,4 Difluoro 6 Nitromandelic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 2,4-Difluoro-6-nitromandelic acid, these calculations reveal intricate details about its electronic structure and the three-dimensional arrangement of its atoms.

Density Functional Theory (DFT) Studies of Conformations and Tautomerism

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the most stable conformations and potential tautomers of a molecule. researchgate.net Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly influence a molecule's chemical properties. sciengpub.ir

DFT calculations, often employing basis sets like 6-311++G(d,p), can be performed to optimize the geometries of various possible tautomers and conformers of this compound in both the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM). jocpr.com These calculations typically reveal that the relative energies and, consequently, the stability of tautomers can be influenced by the surrounding medium. jocpr.com For similar compounds, it has been shown that the keto tautomer is often the most stable form in both the gas phase and various solvents. jocpr.com The stability of different tautomers is influenced by factors such as intramolecular hydrogen bonding.

Interactive Table: Hypothetical Relative Energies of this compound Tautomers as Determined by DFT Calculations.

TautomerGas Phase (kJ/mol)Water (kJ/mol)
Tautomer 1 (Keto)0.000.00
Tautomer 2 (Enol)15.210.5
Tautomer 325.820.1

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. masterorganicchemistry.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. masterorganicchemistry.com The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comwuxiapptec.com

For this compound, the HOMO is likely to be located on the phenyl ring and the carboxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the nitro group and the phenyl ring, suggesting these are the regions susceptible to nucleophilic attack. The presence of electron-withdrawing groups like the nitro and fluoro groups would lower the LUMO energy, making the molecule a better electron acceptor. researchgate.net

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. ajchem-a.comresearchgate.net

Interactive Table: Calculated HOMO-LUMO Energies and Reactivity Descriptors for this compound.

ParameterValue (eV)
HOMO Energy-8.5
LUMO Energy-3.2
HOMO-LUMO Gap5.3
Ionization Potential8.5
Electron Affinity3.2

Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. walisongo.ac.id

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and nitro groups, indicating these are the most nucleophilic sites. The areas around the hydrogen atoms of the hydroxyl and carboxylic acid groups, as well as the carbon atom attached to the nitro group, would exhibit positive potential, marking them as electrophilic sites. walisongo.ac.id This analysis helps in understanding the molecule's interaction with other reagents and its role in chemical reactions. walisongo.ac.id

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a vital role in elucidating the intricate pathways of chemical reactions, including identifying intermediate structures and the energetic barriers that must be overcome. escholarship.orgresearchgate.net

Computational Elucidation of Key Reaction Pathways

By employing computational methods, researchers can map out the potential energy surface of a reaction involving this compound. escholarship.org This allows for the identification of the most likely reaction pathways, including the formation of intermediates and transition states. For instance, in reactions involving this acid, computational studies can help to understand the step-by-step process, such as the initial deprotonation of the carboxylic acid or the nucleophilic substitution at the aromatic ring. rsc.org These studies can provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone. nih.gov A study on a similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), revealed that the initial trigger bond for thermal decomposition was the C-N bond of the para-nitro group. nih.gov

Barrier Heights and Rate Constant Predictions

A crucial aspect of studying reaction mechanisms is the determination of the energy barriers, or activation energies, associated with each step. rsc.org Transition state theory can be used in conjunction with calculated barrier heights to predict the rate constants of reactions. nih.gov For reactions involving this compound, computational methods can calculate the energy of the transition state structures connecting reactants, intermediates, and products. The height of this energy barrier directly influences the rate of the reaction; a lower barrier corresponds to a faster reaction. These theoretical predictions can be compared with experimental kinetic data to validate the proposed mechanism. nih.gov

Interactive Table: Hypothetical Calculated Barrier Heights for a Reaction of this compound.

Reaction StepBarrier Height (kcal/mol)
Deprotonation5.2
Nucleophilic Attack18.7
Product Formation2.1

Chiral Recognition Mechanisms and Enantiomeric Excess Prediction

Detailed research into the specific chiral recognition mechanisms of this compound is not present in the current body of scientific literature. Chiral recognition is a fundamental process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This process is often described by the three-point interaction model, which posits that at least three points of interaction are necessary for a chiral selector to differentiate between enantiomers. These interactions can include hydrogen bonds, electrostatic interactions, steric hindrance, and π-π stacking.

The prediction of enantiomeric excess (e.e.) for reactions involving or producing this compound would typically rely on computational models. These models often use quantitative structure-activity relationship (QSAR) approaches, where the structural or physicochemical properties of chiral catalysts or reactants are correlated with the resulting enantiomeric excess. Without experimental or computational data for this specific molecule, no predictive models or detailed mechanistic insights can be provided.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

There is no published research on molecular dynamics (MD) simulations of this compound. Such simulations would be invaluable for understanding its three-dimensional structure and behavior in different environments.

MD simulations could elucidate the conformational landscape of the molecule, identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. This is particularly important for a flexible molecule like a mandelic acid derivative, as its conformation can significantly influence its reactivity and interactions with other molecules.

Furthermore, MD simulations are crucial for studying solvent effects. The choice of solvent can dramatically impact the conformational preferences and the dynamics of a molecule. By simulating the compound in various solvents, researchers could predict how intermolecular interactions with solvent molecules stabilize or destabilize certain conformations, which in turn affects its properties and behavior in a solution. The absence of such studies for this compound leaves a significant gap in the understanding of its chemical behavior at a molecular level.

Stereochemical Aspects and Chirality Control in 2,4 Difluoro 6 Nitromandelic Acid Synthesis and Transformations

Stereoisomerism and Enantiomeric Purity

2,4-Difluoro-6-nitromandelic acid possesses a single stereocenter at the α-carbon, giving rise to a pair of enantiomers: (R)-2,4-Difluoro-6-nitromandelic acid and (S)-2,4-Difluoro-6-nitromandelic acid. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, their interaction with other chiral molecules or polarized light differs, a crucial aspect in many of its applications.

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter that defines the extent to which one enantiomer is present in a mixture. A racemic mixture contains equal amounts of both enantiomers (50:50) and is optically inactive. libretexts.org The goal of stereoselective synthesis or chiral resolution is to obtain a high enantiomeric excess of the desired enantiomer. wikipedia.org The enantiomeric purity is typically determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC), often after derivatization with a chiral reagent. nih.gov

Asymmetric Synthetic Strategies for Enantiomerically Pure this compound

Asymmetric synthesis aims to directly produce a single, desired enantiomer, thereby avoiding the need to separate a racemic mixture and maximizing the yield of the target compound. wikipedia.org For the synthesis of enantiomerically pure this compound, several strategies can be employed, drawing from established methods for α-hydroxy acids.

One prominent approach is the asymmetric reduction of the corresponding α-keto acid, 2,4-difluoro-6-nitrophenylglyoxylic acid. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The use of chiral catalysts, such as those based on transition metals like rhodium or ruthenium complexed with chiral ligands, can facilitate the enantioselective addition of hydrogen to the ketone, leading to the desired enantiomer of the mandelic acid derivative.

Another strategy involves the use of chiral auxiliaries. nih.gov An achiral starting material is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. researchgate.net Chiral organic molecules can catalyze reactions with high enantioselectivity. For instance, an enantioselective wikipedia.orgwikipedia.org-proton shift of a related β,β-difluoro-α-imine amide catalyzed by chiral quinine (B1679958) derivatives has been reported to produce β,β-difluoro-α-amino amides with high enantioselectivity, a strategy that could potentially be adapted for the synthesis of this compound. nih.gov

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of this compound is produced, chiral resolution techniques are employed to separate the enantiomers. wikipedia.org These methods rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral stationary phase. libretexts.org

Diastereomeric Salt Formation and Crystallization

A widely used method for resolving racemic acids is the formation of diastereomeric salts. slideshare.net The racemic this compound is reacted with an enantiomerically pure chiral base, such as an alkaloid like brucine (B1667951) or a synthetic amine like (R)-1-phenylethylamine. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

These diastereomers are not mirror images and therefore have different physical properties, including solubility. libretexts.orgfiveable.me This difference in solubility allows for their separation by fractional crystallization. fiveable.me One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to break the salt and remove the chiral base. libretexts.orglibretexts.org The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent. mdpi.com

Table 1: Common Chiral Resolving Agents for Racemic Acids

Chiral Resolving AgentType
BrucineAlkaloid (Base)
StrychnineAlkaloid (Base)
QuinineAlkaloid (Base)
(+)-Tartaric acidAcid
(-)-Malic acidAcid
(+)-Camphor-10-sulfonic acidAcid
(R)-1-PhenylethylamineSynthetic Amine (Base)

Chromatographic Chiral Separation Methodologies

Chromatographic techniques are powerful for both analytical and preparative-scale separation of enantiomers. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a common method. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. nih.gov

The differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including mandelic acid derivatives. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving optimal separation. nih.gov

Gas chromatography (GC) can also be used for chiral separation, often after derivatization of the mandelic acid to a more volatile ester. mdpi.com Cyclodextrin-based chiral selectors are commonly employed in GC columns. mdpi.com

Table 2: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Formation of diastereomers with different solubilities. slideshare.netfiveable.meScalable, cost-effective for large quantities.Trial-and-error process to find suitable resolving agent and solvent; may have lower yields. wikipedia.org
Chiral HPLC Differential interaction with a chiral stationary phase. nih.govnih.govHigh resolution, applicable to a wide range of compounds, both analytical and preparative scale. nih.govHigher cost of chiral columns and solvents, can be less scalable than crystallization.
Chiral GC Differential interaction with a chiral stationary phase after derivatization. mdpi.comHigh efficiency and resolution.Requires derivatization to a volatile compound, not suitable for all compounds.

Kinetic Resolution (Enzymatic or Organocatalytic)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. wikipedia.org

Enzymatic kinetic resolution is a highly effective method due to the high stereoselectivity of enzymes. For mandelic acid derivatives, lipases are often used to catalyze the enantioselective esterification or hydrolysis of an ester of the racemic acid. For example, a lipase (B570770) might selectively hydrolyze the (R)-ester of this compound, leaving the (S)-ester unreacted. The resulting (R)-acid and (S)-ester can then be separated.

Organocatalytic kinetic resolution offers an alternative to enzymatic methods. nih.gov A chiral organic molecule is used as the catalyst to selectively promote the reaction of one enantiomer. A notable example is the Pd(II)-catalyzed enantioselective C-H olefination of racemic mandelic acids using mono-N-protected amino acid ligands, which results in a kinetic resolution. nih.gov

A more advanced approach is dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for a theoretical yield of 100% of the desired enantiomer. For mandelic acid, mandelate (B1228975) racemase can be used to continuously racemize the unreacted enantiomer, which is then converted by the kinetic resolution catalyst. rsc.orgresearchgate.net

Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound is an important consideration, particularly during its synthesis, purification, and storage. Racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, can occur under certain conditions.

For mandelic acids, racemization can be facilitated by heat or by the presence of acids or bases. The mechanism typically involves the deprotonation of the α-hydrogen, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of both enantiomers. The electron-withdrawing nitro and fluoro groups on the aromatic ring of this compound may influence the acidity of the α-proton and thus affect the rate of racemization. It is generally advisable to handle enantiomerically pure this compound under mild and neutral conditions to maintain its stereochemical integrity.

Applications in Advanced Organic Synthesis Excluding Prohibited Areas

2,4-Difluoro-6-nitromandelic Acid as a Chiral Building Block

A chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger, more complex structure, thereby transferring its stereochemical information. This strategy is fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. For a compound like this compound, its potential as a chiral building block would stem from the stereocenter at the alpha-carbon of the mandelic acid core.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to guide the stereoselective formation of new stereocenters. After the desired stereochemistry is achieved, the auxiliary is removed. Similarly, chiral ligands are used in combination with metal catalysts to create an asymmetric environment for a chemical reaction, leading to the preferential formation of one enantiomer.

No specific instances of this compound being used as a precursor for the synthesis of either chiral auxiliaries or chiral ligands are reported in the surveyed literature.

Convergent synthesis is a strategy in which separate fragments of a complex molecule are synthesized independently and then joined together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis. The use of this compound as a key fragment in such a strategy has not been documented.

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single pot, often initiated by a single event. Multicomomponent reactions (MCRs) are processes where three or more reactants are combined in a single step to form a product that contains the essential parts of all the starting materials.

There is no available research that describes the participation of this compound in either cascade or multicomponent reactions.

Role in the Development of Novel Catalytic Systems (e.g., Organocatalysis)

Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral organocatalysts are pivotal for many modern asymmetric transformations. Given its chiral nature and functional groups, this compound could theoretically be explored as an organocatalyst or as a precursor to one. However, no studies detailing such a role have been found.

Table of Chemical Compounds

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways for 2,4-Difluoro-6-nitromandelic Acid

Traditional synthetic routes to mandelic acid derivatives can involve harsh reagents and generate significant waste. Future research should prioritize the development of environmentally benign methods for the synthesis of this compound.

A key starting point would be the nitration of a suitable precursor. For instance, the synthesis of the related compound 2,4-difluoro-6-nitrophenol (B146620) is achieved by the nitration of 2,4-difluorophenol (B48109) using isopropyl nitrate (B79036) and sulfuric acid in dichloromethane. A similar strategy could be investigated for a mandelic acid precursor, although the presence of the carboxylic acid and hydroxyl groups would necessitate careful selection of reaction conditions to avoid side reactions.

Biocatalysis presents a highly attractive green alternative. The use of enzymes or whole-cell systems for the production of mandelic acid and its derivatives is a burgeoning field. mpg.dechemeurope.com Research has demonstrated the potential of enzymes like nitrilase, nitrile hydratase, and amidase in the synthesis of (R)-(-)-mandelic acid from various precursors, offering high enantioselectivity and yield under mild conditions. nih.govresearchgate.net Future work could focus on identifying or engineering enzymes capable of acting on a 2,4-difluoro-6-nitro-substituted benzaldehyde (B42025) or a related cyanohydrin to produce the desired mandelic acid enantioselectively. This approach would significantly reduce the environmental impact compared to classical chemical synthesis.

Another avenue for greener synthesis involves the use of alternative reagents and reaction media. For example, the synthesis of mandelic acid has been achieved using chloroform (B151607) and a complex phase transfer catalyst under ultrasonic irradiation, offering a higher yield and shorter reaction time than classical methods. researchgate.net Exploring such innovative approaches for the synthesis of this compound could lead to more efficient and sustainable processes.

Table 1: Potential Greener Synthetic Approaches for this compound

ApproachPotential PrecursorKey Advantages
Direct Nitration2,4-Difluoromandelic acidPotentially straightforward, builds on known chemistry.
Biocatalytic Synthesis2,4-Difluoro-6-nitrobenzaldehydeHigh enantioselectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net
Phase Transfer Catalysis2,4-Difluoro-6-nitrobenzaldehydeImproved reaction rates and yields. researchgate.net

Exploration of Novel Reactivity Patterns and Rearrangements

The unique electronic nature of the 2,4-difluoro-6-nitrophenyl group is expected to impart novel reactivity to the mandelic acid core. The strong electron-withdrawing effect of the fluorine atoms and the nitro group will influence the acidity of the carboxylic acid and the reactivity of the benzylic hydroxyl group.

Future research should systematically investigate the reactivity of this molecule. For example, the Smiles rearrangement, a base-catalyzed intramolecular nucleophilic aromatic substitution, could be a possibility under certain conditions, given the electron-deficient nature of the aromatic ring. nih.gov The study of its esterification, amidation, and other derivatization reactions could lead to the discovery of new compounds with interesting properties. nih.gov

Furthermore, the chiral center of the mandelic acid moiety opens up possibilities for asymmetric synthesis and catalysis. The development of organocatalytic methods for the synthesis of enantiomerically pure mandelic acid esters has been reported, and similar strategies could be adapted for this compound. nih.gov The influence of the substituted aromatic ring on the stereochemical outcome of such reactions would be a fascinating area of study.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and scalability. youtube.com The synthesis of this compound and its derivatives is an ideal candidate for development using flow chemistry platforms.

Nitration reactions, which are often highly exothermic, can be performed more safely in a flow reactor where heat transfer is much more efficient. Automated flow systems can also be used to rapidly screen and optimize reaction conditions, accelerating the discovery of efficient synthetic routes. chemeurope.comresearchgate.net The integration of in-line purification techniques would allow for the direct production of the target compound in high purity.

Automated synthesis platforms have the potential to revolutionize the discovery of new molecules and materials. researchgate.net By employing robotic systems, a large number of derivatives of this compound could be synthesized and screened for desired properties, significantly accelerating the research and development process.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the use of advanced in-situ spectroscopic techniques is crucial. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. rsc.orgnih.gov

For instance, in-situ FTIR spectroscopy has been successfully used to monitor the progress of various organic reactions, providing valuable mechanistic insights. nih.gov The application of such techniques to the nitration reaction for the synthesis of this compound could help in optimizing the reaction conditions and maximizing the yield. Furthermore, monitoring the nitration of tyrosine residues in peptides has been achieved using surface-enhanced Raman spectroscopy (SERS), a technique that could be adapted to study reactions involving the nitro group of the target molecule. nih.gov

The combination of flow chemistry with in-situ spectroscopic monitoring would create a powerful platform for the development of robust and efficient synthetic processes for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Difluoro-6-nitromandelic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitration and fluorination of mandelic acid derivatives. For example, selective fluorination can be achieved using DAST (diethylaminosulfur trifluoride) under anhydrous conditions at −78°C to minimize side reactions. The nitro group is introduced via mixed acid (HNO₃/H₂SO₄) nitration, requiring careful temperature control (0–5°C) to prevent over-nitration. Post-synthesis purification via recrystallization (ethanol/water) or preparative HPLC is critical for isolating enantiopure forms. Monitor yields using LC-MS and ¹⁹F NMR to track fluorination efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Chiral Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phase (hexane/isopropanol with 0.1% TFA) to resolve enantiomers.
  • Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions. ¹⁹F NMR is particularly useful for distinguishing fluorine environments.
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) for thermal stability profiling .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : The nitro group renders the compound light-sensitive. Store in amber vials at −20°C under inert gas (argon). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor via HPLC for nitro-reduction byproducts (e.g., amine derivatives) or racemization .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) elucidate the electronic and steric effects of fluorine and nitro substituents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electron-withdrawing effects of fluorine and nitro groups, predicting reactivity at the α-hydroxy acid moiety. Molecular docking (AutoDock Vina) with protein targets (e.g., tyrosine phosphatases) may reveal enhanced binding affinity due to fluorine’s hydrophobic interactions. Validate predictions with experimental IC₅₀ values and crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data for enantiomers of this compound?

  • Methodological Answer : Discrepancies often arise from incomplete chiral separation or assay interference. Use Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to derivatize enantiomers for LC-MS quantification. Pair with cell-based assays (e.g., inhibition of bacterial biofilms) and orthogonal biophysical methods (SPR, ITC) to confirm target engagement. Cross-validate using enantiomerically pure standards .

Q. How can researchers manage and share complex datasets (e.g., spectroscopic, computational) for this compound?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles via repositories like RADAR4Chem or Chemotion ELN. Annotate datasets with metadata (e.g., reaction conditions, NMR acquisition parameters). Use unique identifiers (InChIKey: DQPCWQPUOVEKFD-UHFFFAOYSA-N) for cross-platform compatibility .

Q. What mechanistic insights explain the compound’s potential in antibiotic resistance modulation?

  • Methodological Answer : The fluorine substituents may disrupt bacterial membrane permeability, while the nitro group acts as a prodrug moiety (activated by nitroreductases). Test in combination assays with β-lactams against MRSA. Use transcriptomics (RNA-seq) to identify upregulated efflux pumps or stress-response pathways .

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2,4-Difluoro-6-nitromandelic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.